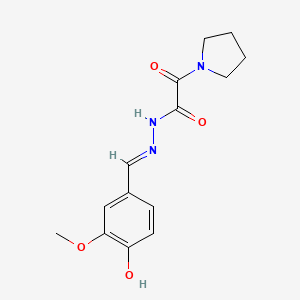![molecular formula C18H13ClN2O3 B6049543 3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid](/img/structure/B6049543.png)
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acid, also known as Ciprofloxacin, is a widely used antibiotic belonging to the fluoroquinolone class. It was first synthesized in 1981 by Bayer AG and has since become one of the most commonly prescribed antibiotics worldwide. Ciprofloxacin is known for its broad-spectrum activity against both gram-negative and gram-positive bacteria, making it an effective treatment option for a variety of bacterial infections.
作用機序
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn works by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. By inhibiting these enzymes, ciprofloxacin prevents bacterial DNA from unwinding and replicating, ultimately leading to bacterial death.
Biochemical and Physiological Effects
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn has been shown to have a number of biochemical and physiological effects on the body. It has been shown to cause DNA damage and oxidative stress in bacterial cells, leading to cell death. It has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of immune cells.
実験室実験の利点と制限
One of the main advantages of ciprofloxacin in laboratory experiments is its broad-spectrum activity against a wide variety of bacterial species. This makes it a useful tool for studying bacterial infections and testing the efficacy of new antibiotics. However, ciprofloxacin can also have off-target effects on eukaryotic cells, which can complicate experimental results. Additionally, the widespread use of ciprofloxacin in clinical settings has led to the emergence of antibiotic-resistant bacterial strains, which can limit its usefulness in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on ciprofloxacin. One area of interest is the development of new antibiotics that are less prone to resistance, as well as the development of new strategies for combating antibiotic-resistant bacteria. Another area of interest is the study of ciprofloxacin's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, there is ongoing research into the use of ciprofloxacin as a tool for studying bacterial pathogenesis and the development of new vaccines.
合成法
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn is synthesized through a multi-step process that involves the condensation of 2-amino-1,3-thiazole with ethyl cyanoacetate, followed by the reaction of the resulting intermediate with 2,4-dichloro-5-fluoropyrimidine. The resulting compound is then treated with phosphorous oxychloride and quinoline-2-carboxylic acid to yield the final product.
科学的研究の応用
3-{[(2-chlorophenyl)amino]carbonyl}-2-methyl-4-quinolinecarboxylic acidn has been extensively studied for its antibacterial properties and has been used to treat a wide variety of bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. It has also been used in the treatment of anthrax and other bioterrorism-related illnesses.
特性
IUPAC Name |
3-[(2-chlorophenyl)carbamoyl]-2-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O3/c1-10-15(17(22)21-14-9-5-3-7-12(14)19)16(18(23)24)11-6-2-4-8-13(11)20-10/h2-9H,1H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIHLWBNQDYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1C(=O)NC3=CC=CC=C3Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B6049470.png)
![ethyl 3-benzyl-1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinecarboxylate](/img/structure/B6049472.png)
![1-(1-azocanyl)-3-(4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6049482.png)
![7-(3,4-difluorobenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6049507.png)
![5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
![10,10-dimethyl-6,8,10,11-tetrahydro-5H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5-one](/img/structure/B6049523.png)
![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)

![1-tert-butyl-4-({[4-(dimethylamino)-5-methyl-2-pyrimidinyl]amino}methyl)-2-pyrrolidinone](/img/structure/B6049549.png)
![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![N-{[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B6049564.png)
![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)